molecular formula C8H6F2O3 B1308173 2,3-Difluoro-6-methoxybenzoic acid CAS No. 773873-26-0

2,3-Difluoro-6-methoxybenzoic acid

Cat. No.: B1308173
CAS No.: 773873-26-0
M. Wt: 188.13 g/mol
InChI Key: MMTKYWQMCSZCGW-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxybenzoic acid (2,3-DFMBA) is a synthetic compound with a wide range of applications in biochemistry, pharmacology and medicine. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various drugs, as well as a reagent in various biochemical and physiological experiments. 2,3-DFMBA has been studied extensively in recent years, and its structure and mechanism of action have been elucidated. In

Scientific Research Applications

Antioxidant Activity and Analytical Methods

Research on antioxidants is significant due to their implications in various fields, including food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical in determining the antioxidant activity of compounds. Such methods could be applied to study the antioxidant potential of 2,3-Difluoro-6-methoxybenzoic acid, given its structural similarity to other phenolic compounds known for their antioxidant properties (Munteanu & Apetrei, 2021).

Environmental Fate and Behavior

Understanding the environmental fate and behavior of chemical compounds is crucial for assessing their impact on ecosystems and human health. Studies on compounds like parabens, which share functional groups with this compound, show that despite treatments that eliminate them from wastewater, they persist in low concentrations in the environment. This highlights the need for research on the environmental persistence and degradation pathways of this compound (Haman et al., 2015).

Potential for Redox Mediation in Pollution Treatment

The application of redox mediators in conjunction with oxidoreductive enzymes presents a promising approach for the treatment of recalcitrant organic pollutants. Compounds like this compound could potentially serve as substrates or mediators in such enzymatic degradation processes, contributing to the remediation of contaminated environments (Husain & Husain, 2007).

Safety and Hazards

2,3-Difluoro-6-methoxybenzoic acid is considered hazardous. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . It is also recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

Biochemical Analysis

Biochemical Properties

2,3-Difluoro-6-methoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids . Additionally, this compound can act as a substrate for esterases, leading to its hydrolysis and subsequent formation of metabolites that participate in further biochemical pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism . The compound has also been observed to induce oxidative stress in certain cell types, which can result in changes in cell function and viability . Furthermore, this compound can impact mitochondrial function, leading to alterations in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, this compound can activate certain transcription factors, leading to changes in gene expression that affect cellular processes . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and heat . Over time, the degradation products of this compound may exhibit different biochemical activities compared to the parent compound . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to elicit a measurable biological response . It is important to carefully control the dosage to avoid adverse effects in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further undergo conjugation reactions with glucuronic acid or sulfate . These conjugated metabolites are more water-soluble and can be excreted from the body more easily . The compound’s metabolism can also affect metabolic flux and the levels of other metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters, such as organic anion transporters, which facilitate its uptake and efflux across cell membranes . The compound can also bind to plasma proteins, affecting its distribution and bioavailability in different tissues . The localization and accumulation of this compound within cells can influence its biochemical activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2,3-difluoro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTKYWQMCSZCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397506
Record name 2,3-Difluoro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773873-26-0
Record name 2,3-Difluoro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-6-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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